molecular formula C22H25ClN6O B1139329 Clorhidrato de CC-401

Clorhidrato de CC-401

Número de catálogo: B1139329
Peso molecular: 424.9 g/mol
Clave InChI: OIBVXKYKWOUGAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Diabetes Research

CC-401 has been shown to promote β-cell replication, which is crucial for insulin production in the pancreas. In vitro studies indicate that CC-401 induces β-cell replication through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B. This mechanism enhances the expression of replication-promoting genes while inhibiting the expression of p27Kip1, a known β-cell replication inhibitor . The compound's ability to stimulate human β-cell growth presents a promising avenue for diabetes treatment strategies aimed at restoring functional β-cell mass.

Oncology

In cancer research, CC-401 demonstrates synergistic effects when combined with chemotherapeutic agents. For instance, studies on colon cancer cell lines (HT29 and SW620) have shown that CC-401 enhances DNA damage induced by chemotherapy, leading to increased sensitivity to treatments like oxaliplatin under hypoxic conditions . In vivo experiments using mouse xenograft models have corroborated these findings, indicating that CC-401 not only delays tumor growth but also potentiates the effects of anti-angiogenic therapies such as bevacizumab .

Case Study 1: Diabetes Treatment

A study published in Diabetes explored the role of CC-401 in enhancing human β-cell replication. Researchers found that treatment with CC-401 significantly increased the replication rate of human β-cells in vitro. The study highlighted the compound's potential as a therapeutic agent for diabetes by expanding endogenous β-cell populations, thereby improving insulin secretion capabilities .

Case Study 2: Colon Cancer Therapy

Another investigation focused on the effects of CC-401 in combination with standard chemotherapy regimens for colon cancer. The results showed that CC-401 not only improved response rates in sensitive cell lines but also altered the tumor microenvironment to favor therapeutic efficacy. In particular, combining CC-401 with oxaliplatin resulted in a marked increase in tumor regression compared to oxaliplatin alone .

Análisis Bioquímico

Biochemical Properties

CC-401 hydrochloride interacts with JNK, a type of protein kinase involved in various cellular processes . It has at least 40-fold selectivity for JNK compared with other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70) . The nature of these interactions is competitive, as CC-401 hydrochloride binds to the ATP binding site in JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun .

Cellular Effects

CC-401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It blocks JNK signaling in the rat obstructed kidney and inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, it exhibits synergism in colon cancer cell lines .

Molecular Mechanism

CC-401 hydrochloride exerts its effects at the molecular level by competitively binding to the ATP binding site in JNK . This results in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun . This inhibition disrupts the normal functioning of JNK, thereby affecting the cellular processes that JNK is involved in .

Temporal Effects in Laboratory Settings

It is known that it has a potent inhibitory effect on JNK, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of CC-401 hydrochloride vary with different dosages in animal models

Metabolic Pathways

Given its role as a JNK inhibitor, it is likely to interact with enzymes or cofactors involved in the JNK signaling pathway .

Métodos De Preparación

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

El clorhidrato de CC-401 es único debido a su alta selectividad y potencia como inhibidor de JNK. Los compuestos similares incluyen:

El this compound se destaca por su perfil equilibrado de potencia, selectividad y solubilidad, lo que lo convierte en una opción preferida en diversas aplicaciones de investigación .

Actividad Biológica

CC-401 hydrochloride, also known as CC-401, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a significant role in various cellular processes including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment and diabetes management due to its unique mechanism of action.

CC-401 is classified as an ATP-competitive anthrapyrazolone compound that selectively inhibits all three isoforms of JNK (JNK1, JNK2, and JNK3) with Ki values ranging from 25 to 50 nM. The compound binds to the ATP-binding site of JNK, preventing the phosphorylation of the transcription factor c-Jun, which is crucial for the regulation of genes involved in cell proliferation and survival .

Key Features:

  • Selectivity: CC-401 exhibits over 40-fold selectivity for JNK compared to other kinases such as p38 and ERK .
  • Inhibition Effects: In vitro studies show that CC-401 can inhibit sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner without affecting the phosphorylation of JNK itself .

Anticancer Activity

CC-401 has been extensively studied for its anticancer properties. In preclinical models, it has demonstrated synergistic effects when combined with chemotherapy agents like oxaliplatin and bevacizumab, particularly in colon cancer cell lines such as HT29 and SW620. The combination therapy resulted in enhanced DNA damage and delayed tumor growth in xenograft models .

Table 1: Summary of Anticancer Activity Studies

Study TypeModelTreatmentOutcome
In VitroColon cancer cell linesCC-401 + OxaliplatinIncreased DNA damage
In VivoMouse xenograftsCC-401 + BevacizumabTumor growth delay
Combination TherapyHT29-derived xenograftsCC-401 + ChemotherapyEnhanced efficacy against tumors

β-Cell Replication

Recent studies have revealed that CC-401 promotes β-cell replication through inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B. This effect is particularly notable in rodent models and human β-cells, suggesting a potential application for diabetes treatment by expanding endogenous β-cell populations .

Table 2: Effects on β-Cell Replication

Cell TypeMechanismResult
Rodent β-cellsDYRK1A/B inhibitionInduction of β-cell replication
Human β-cellsDYRK1A/B inhibitionEnhanced replication via NFAT pathway modulation

Case Study 1: Combination Therapy in Colon Cancer

In a study involving HT29-derived mouse xenografts, mice treated with CC-401 alongside oxaliplatin showed a significant delay in tumor growth compared to control groups. The treatment regimen included intraperitoneal injections of CC-401 at 25 mg/kg every three days, combined with oxaliplatin administered weekly .

Case Study 2: Diabetes Management

In vitro assays demonstrated that CC-401 effectively increased the expression of replication-promoting genes while inhibiting the activity of p27Kip1, a known inhibitor of cell cycle progression in β-cells. This dual action supports the potential use of CC-401 in therapeutic strategies aimed at enhancing β-cell function in diabetic patients .

Propiedades

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBVXKYKWOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CC-401 hydrochloride
Reactant of Route 2
Reactant of Route 2
CC-401 hydrochloride
Reactant of Route 3
Reactant of Route 3
CC-401 hydrochloride
Reactant of Route 4
CC-401 hydrochloride
Reactant of Route 5
Reactant of Route 5
CC-401 hydrochloride
Reactant of Route 6
Reactant of Route 6
CC-401 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.